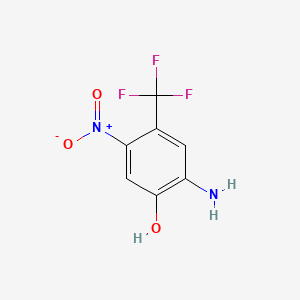

2-Amino-5-nitro-4-(trifluoromethyl)phenol

描述

Contextualization within Nitroaromatic and Trifluoromethylated Phenolic Compounds Research

2-Amino-5-nitro-4-(trifluoromethyl)phenol belongs to two important classes of organic molecules: nitroaromatic compounds and trifluoromethylated phenolic compounds. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, are widely studied for their diverse chemical reactivity and applications. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and modifying the reactivity of other substituents.

Trifluoromethylated compounds, containing the -CF₃ group, are a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group is known for its high electronegativity, metabolic stability, and lipophilicity. Its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. In phenolic compounds, the presence of a trifluoromethyl group can enhance acidity and influence the molecule's interaction with biological targets.

The combination of these functional groups in a single phenolic structure makes this compound a subject of specialized research. The interplay between the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating amino and hydroxyl groups, creates a complex electronic environment that drives its unique reactivity and potential applications.

Significance and Research Rationale

The scientific interest in this compound stems from its potential as a versatile building block in organic synthesis. The distinct functional groups offer multiple sites for chemical modification, allowing for the construction of more complex molecules with tailored properties. For instance, the amino group can be diazotized and subjected to various substitution reactions, while the nitro group can be reduced to an amino group, opening up further synthetic pathways.

Research is also driven by the quest for new molecules with specific functionalities. The trifluoromethyl group is a key feature in many agrochemicals and pharmaceuticals due to its ability to enhance biological activity. Therefore, this compound serves as a valuable intermediate in the development of new herbicides and fungicides.

Overview of Current Academic Research Directions

Current academic research on this compound is multifaceted. One major area of investigation is the development of efficient and selective synthetic methods for its preparation. Researchers are exploring various catalytic systems and reaction conditions to improve yields and minimize byproducts. For example, nickel-catalyzed reductive aminocarbonylation has been reported as a method for its synthesis.

Another significant research direction focuses on its application as a precursor for the synthesis of novel compounds. Its derivatives are being investigated for their potential in various fields. For example, it is a known human metabolite of 4-nitro-3-(trifluoromethyl)aniline. nih.gov The compound's structure is also noted in patent literature, indicating its relevance in industrial applications. nih.gov

Furthermore, the fundamental chemical properties of this compound are a subject of ongoing study. Understanding its reactivity, including oxidation, reduction, and substitution reactions, is crucial for unlocking its full potential in synthetic chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₇H₅F₃N₂O₃ nih.gov |

| Molecular Weight | 222.12 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 56987-02-1 fluorochem.co.uk |

| Canonical SMILES | C1=C(C(=CC(=C1N)O)N+[O-])C(F)(F)F nih.gov |

| InChI | InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2 nih.gov |

| InChIKey | FKHIQXACMFXULG-UHFFFAOYSA-N nih.gov |

This table is based on data from multiple sources. nih.govfluorochem.co.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIQXACMFXULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675590 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-02-1 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Amino 5 Nitro 4 Trifluoromethyl Phenol

Established Synthetic Pathways

Established synthetic routes to 2-Amino-5-nitro-4-(trifluoromethyl)phenol primarily rely on the sequential introduction of functional groups onto a trifluoromethyl-substituted benzene (B151609) ring. These methods often involve nitration, halogenation, and amination steps, with careful consideration of the directing effects of the substituents.

Regioselective Nitration Approaches

Regioselective nitration is a cornerstone in the synthesis of this compound. The position of the nitro group is critical and is influenced by the existing substituents on the aromatic ring. A common strategy involves the nitration of a precursor molecule where the directing effects of the substituents favor the introduction of the nitro group at the desired position.

One plausible pathway begins with 4-chloro-3-(trifluoromethyl)phenol. Nitration of this starting material would be expected to yield 4-chloro-5-nitro-3-(trifluoromethyl)phenol, directed by the hydroxyl and trifluoromethyl groups. Subsequent amination would then lead to the final product.

Another potential precursor is 2-amino-4-(trifluoromethyl)phenol. prepchem.com The nitration of this compound would need to be carefully controlled to achieve substitution at the 5-position. The amino group is a strong activating group and directs ortho and para, while the trifluoromethyl group is a meta-directing deactivator. This interplay of directing effects can make regioselective nitration challenging, potentially leading to a mixture of isomers.

A typical nitration procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures. researchgate.net The choice of solvent and reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts. paspk.org

Halogenation and Amination Strategies

Halogenation and subsequent amination represent another key strategy in the synthesis of this compound. This approach often starts with a trifluoromethyl-substituted aniline (B41778) or phenol (B47542), which is then halogenated to introduce a leaving group at a key position. This leaving group is later displaced by an amino group.

A potential synthetic route could start from 4-chloro-3-nitrobenzotrifluoride. google.com This compound can be synthesized from p-chlorobenzotrifluoride via nitration. google.com The subsequent step would involve the introduction of a hydroxyl group, followed by the conversion of the chloro group to an amino group. However, the direct amination of an aryl halide can be challenging and may require the use of specialized catalysts and reaction conditions.

An alternative strategy involves the use of a benzoxazole (B165842) intermediate. For instance, 2-amino-4-chloro-5-nitrophenol (B145731) can be used as a starting material to form a benzoxazole derivative. google.com This intermediate can then undergo further reactions to introduce the trifluoromethyl group, followed by ring-opening to yield the desired aminophenol.

Phenolic Hydroxylation Routes

Phenolic hydroxylation routes involve the introduction of a hydroxyl group onto the aromatic ring at a late stage of the synthesis. This can be achieved through various methods, including the hydrolysis of a diazonium salt or the oxidation of an organometallic intermediate.

One potential pathway involves the diazotization of an appropriately substituted aniline, such as 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt to yield 3-(trifluoromethyl)-4-nitrophenol. google.com While this produces a related isomer, similar strategies could be adapted to synthesize the target molecule by starting with the correct aniline precursor. The hydrolysis of the diazonium salt is often carried out in a boiling aqueous solution, sometimes with the addition of a copper sulfate (B86663) catalyst. google.com

Novel Synthetic Developments

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods for the synthesis of complex organic molecules like this compound. These novel approaches include the use of advanced catalysts and the application of green chemistry principles.

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis plays a crucial role in modern organic chemistry, offering pathways to reactions that are otherwise difficult or inefficient. In the context of synthesizing this compound, catalysts can be employed to enhance the selectivity of nitration, amination, and other key steps.

For instance, the amination of aryl halides can be facilitated by the use of transition metal catalysts, such as palladium or copper complexes. These catalysts can enable the formation of the carbon-nitrogen bond under milder conditions and with higher yields than traditional methods. While specific examples for the synthesis of this compound are not widely reported, the principles of catalyst-mediated amination are well-established and could be applied to this synthesis.

Furthermore, the development of solid acid catalysts, such as zeolites, has shown promise in nitration reactions, offering advantages in terms of catalyst recovery and waste reduction. paspk.org

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, green chemistry approaches could involve the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

One area of focus is the replacement of hazardous reagents and solvents. For example, traditional nitration methods often use large quantities of strong acids, leading to significant acid waste. paspk.org Research into alternative nitrating agents and solvent-free reaction conditions is ongoing. The use of ionic liquids as catalysts and solvents in nitration reactions has been explored as a cleaner alternative. google.com

Another green approach is the use of biocatalysis or photocatalysis. While not yet established for the synthesis of this specific compound, these methods offer the potential for highly selective reactions under mild conditions. For example, photocatalytic degradation of nitrophenols using doped TiO2 has been investigated, and similar principles could potentially be adapted for synthetic purposes. mdpi.com The use of green-fabricated metal nanoparticles for the reduction of nitrophenols also highlights the potential for environmentally benign catalytic processes. nih.gov

Multi-Step Synthesis Optimization

The efficient synthesis of complex molecules like this compound necessitates a focus on optimizing multi-step processes to enhance yield, improve purity, and ensure a greener synthesis. nih.govwhiterose.ac.uk A key strategy in this optimization is the use of telescoped continuous reactions, which can reduce waste by minimizing the number of separate unit operations such as crystallization, filtration, and drying. nih.gov This approach also enhances safety by limiting operator exposure to potentially hazardous intermediates, as they can be directly consumed in subsequent steps. nih.gov

Precursor Chemistry and Intermediate Reactions

Synthesis of Key Trifluoromethylated Anilines and Phenols

The introduction of a trifluoromethyl (CF₃) group is a crucial aspect of synthesizing the target molecule. One key precursor is 4-nitro-3-(trifluoromethyl)aniline, as this compound is its known human metabolite. nih.gov The synthesis of related trifluoromethylated anilines, such as 2,4,6-tris(trifluoromethyl)aniline, has been achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This highlights a viable route for creating specifically substituted trifluoromethylated aniline precursors.

Furthermore, general methods for preparing phenols from aromatic amines are well-established. google.com One common industrial method involves the diazotization of an aromatic primary amine, such as a substituted aniline, followed by thermal decomposition of the resulting aryldiazonium salt in a mixture of hot water, a mineral acid, and an organic solvent. google.com This hydroxydediazotation process offers a pathway to convert a trifluoromethylated aniline into the corresponding phenol, which can then be further functionalized.

Reactions Involving Benzoxazolone Intermediates

A widely utilized and effective strategy for the synthesis of substituted aminophenols involves the use of benzoxazolone intermediates. google.comumn.edu This approach is particularly relevant for preparing 2-amino-5-nitrophenol (B90527) and its derivatives. chemicalbook.comresearchgate.netresearchgate.net The general process involves two main stages: first, the cyclocondensation of an o-aminophenol with a reagent like urea (B33335) to form a benzoxazolone, and second, the nitration of this intermediate followed by hydrolysis. researchgate.netresearchgate.net

Synthetic Yield and Purity Optimization Techniques

Maximizing the yield and purity of the final product is a paramount goal in chemical synthesis. For the preparation of this compound and related compounds, several techniques are employed. The choice of solvent, reaction temperature, and purification methods are all critical variables.

In the synthesis of 2-amino-4-nitrophenol (B125904), controlling the reaction temperature is crucial; reactions run below 70°C can result in an impure product that is difficult to purify even with multiple recrystallizations. orgsyn.org The established purification method involves collecting the crude product and recrystallizing it from hot water after treatment with activated carbon (Norit) to yield a high-purity material. orgsyn.org Similarly, in the synthesis of 2-amino-5-nitrophenol via a benzoxazolone intermediate, the final mixture of isomers is separated and purified by stepwise crystallization from an ethanol-water system, achieving purities of over 99%. chemicalbook.com

The optimization of multi-step continuous flow processes offers a modern approach to improving both yield and purity. nih.govwhiterose.ac.uk By using automated systems, optimal conditions for temperature, flow rate, and pressure can be identified, leading to higher yields and reduced waste. whiterose.ac.uk For example, optimizing a two-step hydrogenation and amidation process led to a product yield of 65% in the first step under specific conditions of low flow rate and high temperature. whiterose.ac.uk These techniques demonstrate that a combination of classical methods like controlled crystallization and modern automated flow chemistry can be leveraged to optimize the yield and purity of this compound.

| Automated Optimization | Continuous Flow Process | Automated optimization of a two-step hydrogenation and amidation process using a Bayesian algorithm. | 65% yield for the first step (4-aminophenol) | nih.govwhiterose.ac.uk |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Amino-4-nitrophenol |

| This compound |

| 2-Amino-5-nitrophenol |

| 2-Benzoxazolone |

| 4-nitro-3-(trifluoromethyl)aniline |

| 6-Nitrobenzoxazolone |

| Acetic anhydride |

| Acetaminophen (Paracetamol) |

| o-Aminophenol |

| Dichloromethane |

| Ethanol (B145695) |

| Nitric acid |

| Sulfuric acid |

| Urea |

| 1,3,5-tris(trifluoromethyl)benzene |

Reactivity and Reaction Mechanisms of 2 Amino 5 Nitro 4 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. total-synthesis.com The mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and position of this attack are heavily influenced by the substituents already present on the ring. lumenlearning.com

The substituents on the 2-Amino-5-nitro-4-(trifluoromethyl)phenol ring exhibit competing directing effects. The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. pressbooks.publibretexts.org This donation particularly increases the electron density at the ortho and para positions relative to these groups, making them strong ortho, para-directors. libretexts.orglibretexts.org

Conversely, the nitro (-NO2) and trifluoromethyl (-CF3) groups are strong deactivating groups. The nitro group withdraws electron density from the ring through both resonance and inductive effects, while the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect. total-synthesis.comyoutube.com Both are classified as meta-directors because they decrease the electron density at the ortho and para positions more than at the meta position, thus directing incoming electrophiles to the meta positions. lumenlearning.comlibretexts.org

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -NH2 | 2 | Strongly Activating | Ortho, Para |

| -CF3 | 4 | Strongly Deactivating | Meta |

| -NO2 | 5 | Strongly Deactivating | Meta |

In the case of this compound, there is only one unsubstituted carbon atom on the aromatic ring, at position 6. The directing effects of the substituents converge to strongly favor electrophilic attack at this position.

The hydroxyl group at C1 directs ortho and para. Its para position (C4) is substituted, and one ortho position (C2) is substituted. It therefore strongly activates the available ortho position at C6.

The amino group at C2 directs ortho and para. Its para position (C5) is substituted, and one ortho position (C1) is substituted. It also strongly activates the available ortho position at C6.

The trifluoromethyl group at C4 directs meta. Its meta positions are C2 and C6. It deactivates C2 but allows for substitution at C6.

The nitro group at C5 directs meta. Its meta positions are C1 and C3. Position C3 is unsubstituted from its perspective, but activation from -OH and -NH2 at C6 is the dominant factor.

Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, are predicted to occur with high regioselectivity at the C6 position. This is a common feature in polysubstituted aromatic rings where the directing effects of powerful activating groups channel the incoming electrophile to a single available site. For instance, the nitration of substituted phenols and anilines often yields specific isomers based on the directing power of the activating groups. libretexts.orglibretexts.orgrsc.org

Oxidation and Reduction Pathways

The functional groups on this compound allow for specific oxidation and reduction reactions.

The most prominent of these is the reduction of the nitro group. The nitro group can be reduced to an amino group through a six-electron process. This transformation typically proceeds through nitroso and hydroxylamino intermediates. nih.gov This reduction is a key step in the synthesis of many aromatic amines and is often accomplished using reagents such as:

Catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst).

Metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid).

The resulting compound, 4-(trifluoromethyl)benzene-1,2,5-triamine, contains three amino groups and a hydroxyl group, making it a highly electron-rich and reactive species.

The phenol (B47542) and amino moieties are susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex products, including quinones or polymeric materials. The high electron-donating capacity of the -OH and -NH2 groups makes the ring highly susceptible to oxidative degradation, a factor that must be considered in any synthetic planning. libretexts.org

Reductive Transformations of the Nitro Group

The nitro group is a primary site for reductive transformations, which are crucial for synthesizing derivatives with different electronic and functional properties. The reduction of the nitro group in aromatic compounds is a well-established chemical process, typically yielding the corresponding amino group. This conversion fundamentally alters the compound's chemical nature, turning the strongly electron-withdrawing nitro group into an electron-donating amino group.

Commonly, this reduction is achieved through catalytic hydrogenation or by using chemical reducing agents. For instance, the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be accomplished using hydrogen sulfide (B99878) in an aqueous alkaline solution. google.com Another method involves the use of sodium sulfide, where precise temperature control is essential to achieve selective reduction. orgsyn.org Catalytic methods, such as using platinum oxide in ethanol (B145695) for hydrogenation, are also effective for converting nitroarenes to anilines. prepchem.com The reduction of the nitro group on 2-amino-5-nitrophenol (B90527) derivatives is a key step to produce synthetic intermediates of higher value. google.com The resulting diamino-trifluoromethyl-phenol would be a versatile building block for further synthesis.

Below is a table summarizing typical conditions for the reduction of related nitrophenols, which are analogous to potential transformations for this compound.

| Reagent/Catalyst | Substrate Example | Product Example | Yield | Reference |

| Hydrogen Sulfide | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | 92% | google.com |

| Sodium Sulfide | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | High | orgsyn.org |

| Platinum Oxide/H₂ | 2-Nitro-4-(trifluoromethyl)phenol | 2-Amino-4-(trifluoromethyl)phenol | High | prepchem.com |

| Hydrazine/Copper Powder | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | 75% | google.com |

Oxidative Stability and Product Analysis

The oxidative stability of phenolic compounds is a critical aspect of their chemical profile. The presence of the electron-donating amino and hydroxyl groups makes the aromatic ring susceptible to oxidation. The oxidation of substituted phenols can lead to the formation of quinones or polymeric materials. For example, studies on the oxidation of 4-nitrophenol (B140041) have shown that it can be converted to hydroquinone (B1673460) and benzoquinone. researchgate.net The specific products formed depend on the oxidant used and the reaction conditions. The amino group in this compound would likely direct oxidation and participate in the reaction, potentially leading to more complex quinone-imine or polymeric structures. The strong electron-withdrawing trifluoromethyl and nitro groups are expected to increase the oxidation potential of the phenol compared to unsubstituted phenol, making it more resistant to oxidation but not entirely inert.

| Oxidant | Substrate Example | Major Products | Reference |

| Photocatalysis (Co/Cu Phthalocyanines) | 4-Nitrophenol | Hydroquinone, Benzoquinone | researchgate.net |

Derivatization and Functionalization Reactions

The multiple functional groups of this compound allow for a wide array of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Reactions at the Amino Group

The primary amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and diazotization. Acylation, for instance, with acyl chlorides or anhydrides, would yield the corresponding amide derivatives. These reactions are fundamental in modifying the electronic properties of the molecule and for creating intermediates for more complex structures. For instance, 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones can be synthesized from 2-amino-5-nitrophenol, indicating the reactivity of the amino group. sigmaaldrich.com

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation to form ethers and O-acylation to form esters. acs.org Etherification can be achieved using alkyl halides in the presence of a base. Iron(III) catalysts have been shown to be effective in promoting the etherification and transetherification of alcohols, which could be applicable here. acs.org More recently, methods for the late-stage O-fluoroalkylation of phenols have been developed, which could be applied to introduce additional fluorine-containing moieties. rsc.org The protection of the phenolic hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. acs.org

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group (-CF3) is generally considered to be chemically stable and robust due to the strength of the carbon-fluorine bonds. researchgate.net However, under certain conditions, it can undergo hydrolysis. For example, the hydrolysis of trifluoromethyl groups on triarylphosphines to carboxylic acid groups has been achieved using fuming sulfuric acid and boric acid. nih.gov The rate of this reaction is sensitive to the position of the group on the aromatic ring. nih.gov Furthermore, some trifluoromethylphenols have been observed to undergo spontaneous hydrolysis in aqueous buffer at physiological pH to form a quinone methide intermediate, which subsequently reacts to form a hydroxybenzoic acid. nih.gov This reactivity indicates that the trifluoromethyl group is not entirely inert and can be a site for functionalization under specific, often harsh, conditions.

| Reaction Type | Functional Group | Reagents/Conditions | Product Type |

| Acylation | Amino | Acyl chloride, Base | Amide |

| Etherification | Phenolic Hydroxyl | Alkyl halide, Base | Ether |

| Hydrolysis | Trifluoromethyl | Fuming H₂SO₄, H₃BO₃ | Carboxylic Acid |

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures. The rates of reaction are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and trifluoromethyl groups decrease the nucleophilicity of the amino group and the aromatic ring, while increasing the acidity of the phenolic hydroxyl group.

Mechanistic studies on related compounds provide valuable insights. The hydrolysis of 4-trifluoromethylphenol proceeds through a quinone methide intermediate, a highly reactive species that can alkylate macromolecules. nih.gov The formation of this intermediate is a key mechanistic step that dictates the final products. Similarly, theoretical studies on the reaction between phenyl and amino radicals have utilized computational methods to investigate potential energy surfaces and predict rate constants, highlighting the complexity of reactions involving these functional groups. nih.gov The kinetics of such reactions are often pressure- and temperature-dependent. nih.gov For this compound, the interplay of its multiple functional groups would lead to complex potential energy surfaces, requiring detailed kinetic analysis and mechanistic studies to fully elucidate its reaction pathways.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of specific nuclei. For 2-Amino-5-nitro-4-(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In this compound, the aromatic protons are influenced by the electronic effects of the amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups. The electron-donating amino and hydroxyl groups tend to shield nearby protons (shifting them upfield), while the electron-withdrawing nitro and trifluoromethyl groups deshield them (shifting them downfield).

The amino group protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. For structurally related nitrophenols, this signal can be observed in the range of δ 5.5–6.5 ppm. The hydroxyl proton is also expected to be a broad singlet. The two aromatic protons on the benzene (B151609) ring have distinct chemical shifts due to their unique positions relative to the substituents. The proton adjacent to the nitro group is expected to be significantly deshielded, appearing in the δ 8.0–8.5 ppm region. nih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Groups |

|---|---|---|---|

| Aromatic-H (adjacent to -NO₂) | ~8.0 - 8.5 | Singlet / Doublet | -NO₂, -CF₃ |

| Aromatic-H | Variable | Singlet / Doublet | -NH₂, -OH |

| Amino (-NH₂) | ~5.5 - 6.5 | Broad Singlet | Nitrogen quadrupole, H-bonding |

| Hydroxyl (-OH) | Variable | Broad Singlet | H-bonding, solvent |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are heavily influenced by the attached functional groups.

C-OH and C-NH₂: The carbon atoms bonded to the hydroxyl and amino groups are shielded and typically appear in the aromatic region. The carbon attached to the oxygen (C1) is expected at a higher chemical shift (e.g., ~163 ppm as seen in 4-nitrophenol) compared to the carbon attached to nitrogen (C2). docbrown.info

C-NO₂: The carbon atom attached to the electron-withdrawing nitro group (C5) is deshielded.

C-CF₃: The carbon bonded to the trifluoromethyl group (C4) is also deshielded. Furthermore, its signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a quartet in the ¹³C NMR spectrum, significantly shifted due to the attached fluorine atoms. rsc.org

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C1-OH | 155 - 165 | Singlet |

| C2-NH₂ | 140 - 150 | Singlet |

| C3 | 110 - 125 | Singlet |

| C4-CF₃ | 120 - 130 | Quartet (q) |

| C5-NO₂ | 135 - 145 | Singlet |

| C6 | 115 - 130 | Singlet |

| -CF₃ | ~123 (J ≈ 272 Hz) | Quartet (q) |

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the specific detection and characterization of fluorinated compounds. Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide range of chemical shifts. uni.lu For this compound, the trifluoromethyl (-CF₃) group is the key feature observed. This group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring. In similar compounds, this signal typically appears around δ -60 to -63 ppm relative to a standard like CFCl₃. nih.govrsc.org This distinct signal provides unambiguous confirmation of the presence of the -CF₃ group in the molecule.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-CF₃ | -60 to -63 | Singlet |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₇H₅F₃N₂O₃. nih.gov HRMS can confirm this formula by matching the experimentally measured mass to the theoretically calculated mass. The calculated monoisotopic mass is 222.02522651 Da. nih.govnih.gov An experimental HRMS measurement that corresponds to this value provides definitive evidence for the compound's elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₃ |

| Calculated Monoisotopic Mass | 222.02522651 Da |

| Predicted [M+H]⁺ Adduct m/z | 223.03250 |

Electrospray Ionization (ESI-MS) Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules by creating ions in solution before they enter the mass spectrometer. This method is well-suited for analyzing this compound due to its polar phenolic and amino groups.

In ESI-MS, the compound can be detected in either positive or negative ion mode.

Positive Ion Mode: The molecule is expected to be protonated, primarily at the amino group, to form the pseudomolecular ion [M+H]⁺ with a predicted m/z of 223.03250. nih.gov

Negative Ion Mode: The acidic phenolic proton can be easily lost to form the deprotonated molecule [M-H]⁻ with a predicted m/z of 221.01794. nih.gov The analysis of structurally related compounds like 2-amino-5-nitrophenol (B90527) confirms the ready formation of the [M-H]⁻ ion under negative ESI conditions.

Further structural information can be obtained by tandem mass spectrometry (MS/MS), where these precursor ions are fragmented to create a characteristic pattern of product ions.

| Adduct Ion | Ionization Mode | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 223.03250 |

| [M-H]⁻ | Negative | 221.01794 |

| [M+Na]⁺ | Positive | 245.01444 |

Predicted values from computational models. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopy is a fundamental tool for probing the molecular structure of this compound, revealing information about its functional groups and conjugated π-electron system.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations of its covalent bonds. libretexts.org The resulting spectrum is a unique fingerprint, with absorption bands corresponding to specific vibrational modes. masterorganicchemistry.com For a molecule like this compound, with 18 atoms, there are 3n-6, or 48, fundamental vibrational modes. libretexts.org The analysis of these modes allows for the identification of its key functional groups.

The IR spectrum is largely defined by the vibrations of its substituent groups: hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and trifluoromethyl (-CF₃) attached to the phenyl ring.

-OH and -NH₂ Stretching: The O-H and N-H stretching vibrations are typically observed in the 3200-3600 cm⁻¹ region. masterorganicchemistry.com The O-H stretch usually appears as a broad band due to hydrogen bonding, while the -NH₂ group shows two distinct sharp peaks corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Nitro Group (-NO₂) Vibrations: The nitro group is characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. longdom.org

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring occur in the 1450-1600 cm⁻¹ region. ijaemr.com

Trifluoromethyl Group (-CF₃) Vibrations: The C-F stretching modes of the -CF₃ group are known to produce very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.

C-N and C-O Stretching: The C-N and C-O stretching vibrations are found in the fingerprint region, generally between 1260-1380 cm⁻¹ and 1000-1260 cm⁻¹, respectively. esisresearch.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 (Broad) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (Two sharp bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (Strong) |

| Phenolic | C-O Stretch | 1200 - 1260 |

| Aromatic Amine | C-N Stretch | 1280 - 1350 |

This table is generated based on typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π-electron systems, known as chromophores, are particularly well-suited for this analysis. libretexts.org In this compound, the benzene ring substituted with the nitro group (-NO₂) acts as the primary chromophore. The amino (-NH₂) and hydroxyl (-OH) groups, containing lone pairs of electrons, function as auxochromes, which modify the absorption characteristics of the chromophore.

When the molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The primary transitions observed in aromatic compounds are π → π* and n → π*. youtube.com

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). For substituted benzenes, these transitions result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the oxygen of the -OH and -NO₂ groups, and the nitrogen of the -NH₂ group) to a π* antibonding orbital. youtube.com These transitions are of lower energy and have significantly lower molar absorptivity compared to π → π* transitions. libretexts.org

The presence of auxochromes (-OH, -NH₂) and the powerful electron-withdrawing nitro group (-NO₂) on the benzene ring extends the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted phenol (B47542). docbrown.info The UV-Vis spectrum of this compound is expected to show distinct absorption bands in the UV region, potentially extending into the visible range, which would impart a yellowish color. docbrown.info

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

| π → π | π (HOMO) → π (LUMO) | 250-400 nm | High molar absorptivity (strong intensity) |

| n → π | n → π (LUMO) | >300 nm | Low molar absorptivity (weak intensity) |

This table outlines the principal electronic transitions expected for the molecule.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of individual atoms can be determined. researchgate.net

For this compound, a single-crystal XRD study would provide:

Confirmation of Connectivity: Absolute confirmation of the atomic connectivity and the substitution pattern on the benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, N-O, C-F) and bond angles, offering insight into the hybridization and electronic environment of the atoms.

Molecular Conformation: Determination of the molecule's conformation, including the planarity of the phenyl ring and the orientation of the substituent groups relative to the ring. For instance, it would reveal the torsion angles between the plane of the nitro group and the plane of the benzene ring. nih.gov

While specific crystallographic data for this exact compound is not publicly available, analysis of similar structures suggests the benzene ring would be largely planar, with the substituents causing minor deviations. nih.govresearchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. mdpi.com These supramolecular interactions are critical in determining the physical properties of the solid, such as melting point and solubility. bath.ac.uk For this compound, the prominent functional groups (-OH, -NH₂, -NO₂) are key players in forming these interactions.

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The -OH and -NH₂ groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. nih.gov This can lead to the formation of complex one-, two-, or three-dimensional networks, such as chains or sheets. nih.govmdpi.com

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal structure. researchgate.net

The interplay of these forces dictates how the molecules arrange themselves to achieve the most thermodynamically stable crystalline form.

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for both purification and quantitative analysis. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds. sielc.com In this technique, the compound is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (e.g., octadecylsilane, C18). pom.go.id Separation is achieved based on the analyte's relative affinity for the mobile and stationary phases. Less polar compounds interact more strongly with the stationary phase and thus elute later.

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 column is a standard choice for separating substituted phenols. pom.go.id

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly used. chromatographyonline.com The pH of the buffer can be adjusted to control the ionization state of the phenolic and amino groups, thereby influencing retention time. Isocratic (constant composition) or gradient (changing composition) elution can be employed to achieve optimal separation. pom.go.id

Detection: A UV-Vis detector is highly effective, as the compound possesses a strong chromophore that absorbs UV radiation. scirp.org The detector can be set to the compound's λmax for maximum sensitivity.

This method can be validated to ensure good linearity, accuracy, and precision for quantitative analysis. nih.gov It is scalable and can be adapted for preparative chromatography to isolate the pure compound from a reaction mixture. sielc.com

| Parameter | Typical Setting/Value | Purpose |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar analytes. |

| Column | Octadecylsilane (C18), 5 µm particle size | Non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water (or buffer) mixture | Elutes the analyte from the column; composition can be adjusted for optimal separation. |

| Elution | Isocratic or Gradient | Constant or varied mobile phase composition during the run. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies the analyte by measuring UV absorbance and provides spectral data. |

This table outlines a representative set of parameters for an HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a powerful analytical technique for the separation and quantification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring the progress of its synthesis. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase, packed in a column, and a liquid mobile phase that is pumped through the column at high pressure.

For a compound with the structural characteristics of this compound, which possesses both polar (amino and nitro groups) and non-polar (trifluoromethyl group and benzene ring) moieties, reversed-phase HPLC is a commonly employed mode. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

While specific experimental data for the HPLC analysis of this compound is not extensively detailed in publicly available literature, typical conditions can be extrapolated based on the analysis of structurally similar compounds, such as other nitrophenols. The following table outlines a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid) |

| Detection | UV-Vis at a wavelength of approximately 254 nm or 340 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The choice of a C18 column is due to its versatility and effectiveness in retaining moderately non-polar compounds. The mobile phase composition, particularly the ratio of acetonitrile to water, would be optimized to achieve adequate retention and resolution of the target compound from any impurities. The addition of trifluoroacetic acid helps to suppress the ionization of the phenolic and amino groups, leading to sharper peaks and improved reproducibility. The UV-Vis detector is suitable for detecting the compound due to the presence of the chromophoric nitro and phenyl groups.

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures on a preparative scale. sigmaaldrich.com This method operates on the same principles as HPLC but on a larger scale and without the high pressure. sigmaaldrich.com A solid adsorbent, the stationary phase, is packed into a vertical glass column, and the mixture to be separated is loaded onto the top. sigmaaldrich.com A solvent, the eluent or mobile phase, is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. sigmaaldrich.com

For the purification of this compound, normal-phase column chromatography is often suitable. In this mode, a polar stationary phase, such as silica (B1680970) gel or alumina, is used. The choice of the mobile phase is critical and is typically a mixture of non-polar and moderately polar organic solvents.

The separation is based on the polarity of the compounds in the mixture. More polar compounds will adsorb more strongly to the polar stationary phase and will thus elute more slowly, while less polar compounds will travel down the column more quickly. Given the presence of the polar amino and nitro groups, this compound is expected to be a relatively polar molecule.

A typical procedure for the column chromatographic purification of this compound would involve the following:

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. This is then carefully added to the top of the column. |

| Elution | The mobile phase is passed through the column, and fractions are collected sequentially. |

| Fraction Analysis | The composition of each fraction is monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to identify the fractions containing the pure product. |

The use of a solvent gradient, where the polarity of the mobile phase is gradually increased, is a common strategy to effectively separate compounds with a range of polarities. This allows for the elution of less polar impurities first, followed by the target compound, and finally, any more polar by-products.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aksaray.edu.trnih.gov It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov DFT calculations have become a standard tool for gaining a deeper understanding of the relationship between molecular structure and chemical reactivity. aksaray.edu.tr

Electronic Structure Elucidation

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity and electronic properties. nih.govajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Molecular Geometry Optimization

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. mdpi.com This is a critical first step in most computational chemistry studies, as the optimized geometry is used for subsequent calculations of other properties. epa.gov Various computational methods, including DFT, are used to perform this optimization by calculating the forces on each atom and adjusting their positions until a stable conformation is reached. mdpi.com

While detailed bond lengths and angles from specific DFT optimization studies on 2-Amino-5-nitro-4-(trifluoromethyl)phenol are not published in readily accessible literature, computational software can generate predicted properties based on its structure. These computed descriptors provide valuable information about the molecule's physical and chemical characteristics. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.12 g/mol | nih.gov |

| XLogP3-AA | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 222.02522651 Da | nih.gov |

| Topological Polar Surface Area | 92.1 Ų | nih.gov |

This data is computationally generated and sourced from the PubChem database.

Vibrational Frequency Analysis

Vibrational analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. epa.govcore.ac.uk This analysis is performed after a geometry optimization to confirm that the found structure is a true energy minimum (i.e., it has no imaginary frequencies). nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as bond stretching, bending, and torsional movements. Comparing the computed spectrum with experimental data can help in the assignment of vibrational bands and confirm the molecular structure. core.ac.uknih.gov

For this compound, a typical vibrational analysis using DFT would involve calculating the second derivatives of the energy with respect to the atomic coordinates. epa.gov While specific computational studies providing the vibrational frequencies for this compound are not available in the surveyed literature, this method remains a standard procedure for characterizing new molecules. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net It provides detailed information on the conformational changes and thermodynamic properties of a system, offering a dynamic perspective that is complementary to the static picture provided by quantum chemical calculations. mdpi.com

Conformation Analysis and Conformational Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov MD simulations are particularly well-suited for exploring the conformational landscape of a molecule by simulating its movements over a period of time, allowing it to sample various low-energy conformations. nih.gov This is crucial for understanding the flexibility of a molecule and how its shape can influence its biological activity or physical properties. nih.gov

An MD simulation of this compound would reveal its intrinsic conformational preferences, particularly the rotation around the C-N, C-O, and C-C bonds connecting the substituents to the phenyl ring. nih.gov Such studies can identify the most stable conformers and the energy barriers between them. However, specific MD studies focused on the conformational analysis of this compound have not been identified in the available literature.

Intermolecular Interactions and Hydrogen Bonding Networks

MD simulations are also used to study how molecules interact with each other and with their environment, such as a solvent. nih.gov These noncovalent interactions, especially hydrogen bonds, are critical in determining the properties of materials and the behavior of biological systems. researchgate.netyoutube.com The structure of this compound, with its amino (-NH2) and hydroxyl (-OH) groups, can act as a hydrogen bond donor. nih.gov The oxygen atoms of the nitro (-NO2) and hydroxyl groups can act as hydrogen bond acceptors. nih.govyoutube.com

An MD simulation could model a system containing multiple molecules of this compound to investigate the formation and dynamics of intermolecular hydrogen bonding networks. This would provide insight into its bulk properties, such as boiling point and solubility. While the potential for these interactions is clear from the molecule's structure, specific simulation data detailing these networks are not available in published research.

Reactivity Prediction and Reaction Mechanism Studies

Density Functional Theory (DFT) is a primary tool used to explore the reactivity and reaction pathways of molecules like this compound. imist.ma These studies help in identifying the most probable sites for chemical attack and in understanding the energetic feasibility of potential reactions.

Transition State Analysis

Transition state analysis is fundamental to predicting the kinetics of a chemical reaction. For a molecule such as this compound, computational methods are employed to locate the transition state structures for specific reactions, such as N-formylation or other nucleophilic substitutions. acs.org By identifying the geometry and energy of these high-energy saddle points on the potential energy surface, chemists can calculate the activation energy barrier. A lower activation energy suggests a faster reaction rate. This analysis is critical for understanding reaction feasibility and for designing efficient synthetic routes. For instance, in reactions involving nitroarenes, transition state calculations can elucidate the mechanism of reduction or substitution, providing a theoretical foundation for observed experimental outcomes. acs.org

Energy Profiles of Chemical Transformations

Mapping the energy profile of a chemical transformation provides a comprehensive view of the reaction pathway, including reactants, intermediates, transition states, and products. imist.ma For this compound, this involves calculating the relative energies of all species along a proposed reaction coordinate. For example, in a multi-step synthesis, DFT calculations can reveal the energy of each intermediate and the height of each energy barrier, identifying the rate-determining step of the process. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. Quantum mechanical approaches allow for the detailed study of reaction energies, helping to predict whether a transformation will be thermodynamically favorable. arxiv.org

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of this compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models, particularly those using DFT, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with high accuracy. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts serve as a valuable tool for assigning experimental spectra and confirming the structure of newly synthesized compounds. Machine learning and artificial neural network models have also emerged as powerful tools, often trained on large datasets of experimental and calculated shifts to provide rapid and accurate predictions. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H (on C1) | 7.5 - 7.8 |

| H (on C3) | 6.8 - 7.1 |

| H (on -OH) | 5.0 - 5.5 |

| H (on -NH₂) | 3.5 - 4.0 |

Note: These are representative values that would be obtained from computational analysis (e.g., using DFT with a suitable basis set). Actual values may vary based on solvent and computational method.

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are essential for interpreting experimental data. IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov This is typically done using DFT methods, which can predict the position of characteristic absorption bands corresponding to functional groups like N-H, O-H, N=O, and C-F stretches. kit.edu These theoretical spectra help in assigning the vibrational modes observed in experimental FT-IR measurements. researchgate.net

UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λ_max) corresponding to π-π* and n-π* transitions within the aromatic system, providing insight into the molecule's electronic structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3400 - 3500 |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3400 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1250 |

Note: Data represents typical ranges predicted by DFT calculations (e.g., B3LYP/6-311+G) and are used for comparison with experimental IR spectra.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. imist.ma

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the oxygen atoms of the nitro and hydroxyl groups due to their high electronegativity. nih.govimist.ma

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. nih.gov

The MEP surface provides a clear, three-dimensional picture of the molecule's reactive sites, offering crucial information for understanding intermolecular interactions and predicting the initial steps of a chemical reaction. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool employed to visualize and quantify the intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For a molecule like this compound, the Hirshfeld surface would be instrumental in understanding the interplay of its various functional groups—the amino, nitro, hydroxyl, and trifluoromethyl groups—in directing the crystal packing. The analysis generates a two-dimensional "fingerprint" plot, which summarizes the distribution of intermolecular contacts.

While a specific Hirshfeld analysis for this compound has not been published, studies on substituted nitrophenols reveal common interaction patterns. acs.orgmq.edu.au The analysis of these related compounds indicates that the most significant contributions to the crystal packing are typically from hydrogen bonds and van der Waals forces. scirp.org For instance, the presence of amino and hydroxyl groups would suggest strong hydrogen bonding (O-H···O, N-H···O), which would appear as distinct spikes on the fingerprint plot. scirp.org

To illustrate the type of information gleaned from a Hirshfeld surface analysis, the following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on findings for structurally similar nitrophenols. acs.org

| Interaction Type | Contributing Atoms | Expected Percentage of Surface Area |

| Hydrogen Bonding | O···H / H···O | 30 - 40% |

| van der Waals Forces | H···H | 25 - 35% |

| Aromatic Interactions | C···H / H···C | 15 - 25% |

| Other Contacts | C···C, O···O, N···H, F···H | 5 - 15% |

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion as it moves through a buffer gas under the influence of an electric field. mdpi.com It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization for complex mixtures. mdpi.com Experimentally determined CCS values can be compared with theoretical predictions to increase confidence in compound identification. mdpi.com

For this compound, a predicted CCS value would provide valuable information about its gas-phase conformation. Various computational methods, including machine learning models, have been developed to predict CCS values for small molecules with a high degree of accuracy. acs.orgnih.gov These models typically use molecular descriptors such as mass, charge, and structural fingerprints to calculate the theoretical CCS value. mdpi.comresearchgate.net

While a specific predicted CCS value for this compound is not available, we can look at the experimental and predicted values for related compounds to understand the expected range. For example, the PubChem database lists an experimental CCS value for 2-nitrophenol. nih.gov The following table provides illustrative predicted CCS values for a series of nitrophenol isomers, demonstrating how small changes in structure can influence the CCS value.

| Compound | Molecular Formula | Adduct Ion | Predicted CCS (Ų) |

| 2-Nitrophenol | C₆H₅NO₃ | [M+H]⁺ | 115.2 |

| 3-Nitrophenol | C₆H₅NO₃ | [M+H]⁺ | 116.5 |

| 4-Nitrophenol (B140041) | C₆H₅NO₃ | [M+H]⁺ | 117.1 |

| 2,4-Dinitrophenol (B41442) | C₆H₄N₂O₅ | [M+H]⁺ | 128.9 |

Biological and Biomedical Research Aspects of 2 Amino 5 Nitro 4 Trifluoromethyl Phenol

Role as a Pharmaceutical Metabolite

Metabolite of Flutamide (B1673489) (FLU-3, M4)

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a known human metabolite of the nonsteroidal antiandrogen drug, Flutamide. nih.govresearchgate.net Following oral administration, Flutamide is rapidly and extensively metabolized in the liver. researchgate.net While other metabolites are significant in plasma, this compound, often designated by the abbreviation FLU-3, has been identified as the main metabolite found in urine. researchgate.net It is considered an inactive metabolite of Flutamide. scbt.com

Metabolic Pathways and Biotransformation Studies

The biotransformation of Flutamide into this compound involves a multi-step metabolic pathway. Flutamide is primarily metabolized in the liver through two major initial pathways. One pathway involves hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form 2-hydroxyflutamide, which is a pharmacologically active metabolite. nih.govnih.gov

A separate and crucial pathway for the formation of FLU-3 involves the hydrolysis of Flutamide. This hydrolysis step produces an intermediate metabolite known as 4-nitro-3-(trifluoromethyl)phenylamine (also referred to as FLU-1). researchgate.neteuropeanreview.org This intermediate, FLU-1, is then subject to further oxidation to yield this compound (FLU-3). europeanreview.org

| Compound Name | Abbreviation / Synonym | Role in Pathway |

|---|---|---|

| Flutamide | - | Parent Drug |

| 2-Hydroxyflutamide | OH-FLU | Active Metabolite |

| 4-nitro-3-(trifluoromethyl)phenylamine | FLU-1 | Intermediate Metabolite |

| This compound | FLU-3 | Urinary Metabolite |

In Vitro Biological Activity Studies

Enzyme Inhibition Assays

Currently, there is a lack of specific research data from the conducted searches detailing the in vitro enzyme inhibition activity of this compound. While the parent drug Flutamide and its other metabolites have been studied for their effects on enzymes like cytochrome P450s, dedicated enzyme inhibition assays for the FLU-3 metabolite are not prominently reported in the available literature. nih.govnih.gov

Antimicrobial Activity Investigations

Investigations into the specific antimicrobial, antibacterial, or antifungal properties of this compound have not been identified in the searched literature. Although broader chemical classes such as phenolic compounds are known to possess antimicrobial properties, specific studies focusing on this particular trifluoromethyl- and nitro-substituted phenol (B47542) are not available. nih.govresearchgate.netmdpi.commdpi.com

Potential Anticancer Activities

There is no specific information available from the search results regarding in vitro studies to evaluate the potential anticancer or cytotoxic activities of this compound. Research into the anticancer effects of structurally related compounds, such as other nitroimidazoles or trifluoromethyl derivatives, has been conducted. openmedicinalchemistryjournal.comnih.gov However, direct experimental data on the cytotoxic effects of the FLU-3 metabolite on cancer cell lines is not present in the provided sources.

Receptor Binding and Modulation Studies

Currently, there is a lack of publicly available scientific literature detailing specific receptor binding and modulation studies for the compound this compound. While this compound is identified as a major metabolite of the anti-androgen drug Flutamide, specific investigations into its direct interactions with androgen receptors or other cellular receptors have not been detailed in the provided research context. researchgate.netscbt.com

Advanced Pharmacological Research Frameworks

Target Identification and Validation Methodologies

Specific molecular targets for this compound have not been explicitly identified or validated in the available research. As a known human metabolite of 4-nitro-3-(trifluoromethyl)aniline and the drug Flutamide, its pharmacological and toxicological profile is often considered in the context of its parent compounds. researchgate.netnih.govnih.gov However, dedicated studies to identify its unique biological targets are not presently available.

Structure-Activity Relationship (SAR) Studies

There are no specific Structure-Activity Relationship (SAR) studies available in the current body of scientific literature for this compound. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity, but such investigations have not been reported for this particular metabolite.

In Silico Drug Design and Molecular Docking

No in silico drug design or molecular docking studies focusing specifically on this compound were found in the available research. These computational techniques are valuable for predicting the interaction of a molecule with potential biological targets, but they have not been applied to this compound in the reviewed literature.

Genotoxicity and Mutagenicity Research

Research into the genotoxic and mutagenic potential of this compound (also known as FLU-3) is primarily contextualized by its role as a major metabolite of the drug Flutamide. researchgate.net Direct genotoxicity testing on this specific metabolite is not extensively documented in the available literature. However, studies on its parent compound, Flutamide, have shown it to be non-genotoxic in both rats and primary human hepatocytes. nih.gov

Another metabolite of Flutamide, 4-nitro-3-(trifluoromethyl)aniline (FLU-1), is considered to be a toxic metabolite that can contribute to oxidative stress and liver damage. researchgate.net The genotoxicity of aniline (B41778) and its metabolites has been a subject of research, with some evidence suggesting a potential for inducing chromosomal damage in vitro at high dose levels. nih.gov

Chromosomal Aberrations in Cultured Cells

There are no specific studies that directly evaluate the potential of this compound to induce chromosomal aberrations in cultured cells. In vivo assays conducted on its parent drug, Flutamide, did not show an increase in the frequency of micronucleated hepatocytes in rats, suggesting a lack of clastogenic activity in that model. nih.gov While research on other aromatic amino and nitro compounds has sometimes indicated clastogenic potential in vitro, specific data for this compound is not available. uzh.ch

Dominant Lethal Mutation Studies

No data were available regarding dominant lethal mutation studies on this compound.

Environmental Chemistry and Fate Studies

Degradation Pathways in Environmental Matrices

The breakdown of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the environment is expected to occur through several mechanisms, though specific kinetic and mechanistic data for this particular compound are scarce.

Photodegradation Kinetics and Mechanisms

Specific studies detailing the photodegradation kinetics and mechanisms of this compound were not identified in the available literature. However, for the broader class of nitrophenols, photolysis is recognized as an important degradation process, particularly in surface waters where sunlight exposure is maximal. cdc.gov The rate of this degradation is influenced by factors such as water clarity and depth. For nitrophenols in general, atmospheric half-lives are estimated to be between 3 and 18 days, with photolysis being a key determining factor. cdc.gov

Biotransformation by Microbial Communities

Hydrolytic Stability Investigations

No specific experimental data on the hydrolytic stability of this compound could be located. Hydrolysis is a chemical process where water reacts with a substance, potentially breaking it down. The stability of a compound to hydrolysis depends on its chemical structure and the pH of the surrounding water. Without specific studies, the significance of hydrolysis as a degradation pathway for this compound remains unquantified.

Environmental Distribution and Persistence